

# 4-Chloro-4-fluoro-butyrophenone chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Chloro-4-fluoro-butyrophenone

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An In-depth Technical Guide to 4-Chloro-4'-fluorobutyrophenone

## Introduction

4-Chloro-4'-fluorobutyrophenone is a halogenated organic compound and a derivative of butyrophenone.<sup>[1]</sup> It is a versatile chemical intermediate widely utilized in the fields of pharmaceuticals and organic synthesis.<sup>[2]</sup> This compound serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly antipsychotic medications such as Haloperidol, Droperidol, and Melperone.<sup>[2][3][4]</sup> Its unique structure, featuring both chloro and fluoro substituents, enhances its reactivity and selectivity in various chemical reactions.<sup>[2]</sup> This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its synthesis and analysis.

## Chemical Structure and Identification

4-Chloro-4'-fluorobutyrophenone, with the CAS Number 3874-54-2, is structurally identified as 4-chloro-1-(4-fluorophenyl)butan-1-one.<sup>[5][6]</sup> Its structure is foundational to its role as a precursor in the development of various therapeutic agents.<sup>[2]</sup>

Identifier	Value
IUPAC Name	4-chloro-1-(4-fluorophenyl)butan-1-one[5][6][7]
CAS Number	3874-54-2[5][6][8]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> ClFO[2][6][9]
Linear Formula	FC <sub>6</sub> H <sub>4</sub> CO(CH <sub>2</sub> ) <sub>3</sub> Cl
SMILES	FC1ccc(cc1)C(=O)CCCCl[10]
InChI	1S/C10H10ClFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2
InChIKey	HXAOUYGZEOZTJO-UHFFFAOYSA-N[3]

## Physicochemical Properties

The compound is typically a liquid at room temperature, appearing as a slightly yellow-greenish or dark yellow clear oil.[3][7][11] It is stable under normal handling and storage conditions.[5][7]

Property	Value
Molecular Weight	200.64 g/mol <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Physical State	Liquid / Oil <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Appearance	Slightly yellow-greenish clear oil <a href="#">[3]</a> <a href="#">[11]</a>
Melting Point	5 - 6 °C <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Boiling Point	130-132 °C at 1.3 mbar <a href="#">[7]</a> 122 °C at 0.7 mmHg <a href="#">[2]</a>
Density	1.22 g/mL at 25 °C <a href="#">[3]</a>
Refractive Index	n <sub>20/D</sub> 1.5255 <a href="#">[3]</a>
Flash Point	>110 °C (>230 °F) <a href="#">[3]</a> <a href="#">[11]</a> 91 °C (195.8 °F) - closed cup
Water Solubility	0.38 g/L at 20 °C <a href="#">[3]</a>
Solubility	Sparingly soluble in Chloroform; Slightly soluble in Ethyl Acetate and Methanol <a href="#">[3]</a> <a href="#">[11]</a>

## Experimental Protocols

### Synthesis and Purification

A common method for the synthesis of 4-Chloro-4'-fluorobutyrophenone involves the treatment of a purified alkyne with bis(trifluoromethane)sulfonimide (HNTf<sub>2</sub>) in 1,4-dioxane.[\[12\]](#)

Protocol:

- A solution of HNTf<sub>2</sub> (60-200 mol %) in 1,4-dioxane is prepared.[\[12\]](#)
- The purified alkyne starting material (5 mmol) is added to the solution.[\[12\]](#)
- The reaction mixture is heated in a preheated oil bath to 100°C.[\[12\]](#)
- The mixture is maintained at this temperature under magnetic stirring for a period of 18-52 hours.[\[12\]](#)

- After the reaction period, the mixture is cooled to room temperature.[12]
- The crude product is then purified by column chromatography.[12]
- The eluent used for column chromatography is a mixture of 20% ethyl acetate (AcOEt) in n-hexane.[12]
- This process yields the final ketone product with an isolated yield of approximately 85%. [12]

## Analytical Characterization

The purified product is characterized using standard analytical techniques to confirm its identity and purity.[12]

### 1. Gas Chromatography-Mass Spectrometry (GC-MS):

- Result: The mass spectrum shows a molecular ion peak (M<sup>+</sup>) at m/z 200.[12]
- Major Peaks Found: 200 (1%), 164 (1%), 138 (43%), 123 (100%), 107 (10%).[12]

### 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- <sup>1</sup>H NMR ( $\delta$ , ppm; J, Hz):
  - 8.03-7.97 (2 aromatic C-H, multiplet)[12]
  - 7.17-7.09 (2 aromatic C-H, multiplet)[12]
  - 3.68 (CH<sub>2</sub>, triplet, J = 6.2 Hz)[12]
  - 3.15 (CH<sub>2</sub>, triplet, J = 7.0 Hz)[12]
  - 2.22 (CH<sub>2</sub>, triplet of triplets, J = 7.0, 6.2 Hz)[12]
- <sup>13</sup>C NMR ( $\delta$ , ppm; J, Hz):
  - 197.3 (C=O)[12]
  - 166.1 (C, doublet, J<sub>1</sub>C-F = 254.7 Hz)[12]

- 133.2 (C, doublet,  $J_{4C-F} = 4.3$  Hz)[12]
- 130.6 (2CH, doublet,  $J_{3C-F} = 9.3$  Hz)[12]
- 115.9 (2CH, doublet,  $J_{2C-F} = 22.2$  Hz)[12]
- 44.6 (CH<sub>2</sub>)[12]
- 35.2 (CH<sub>2</sub>)[12]
- 26.7 (CH<sub>2</sub>)[12]

## Reactivity and Handling

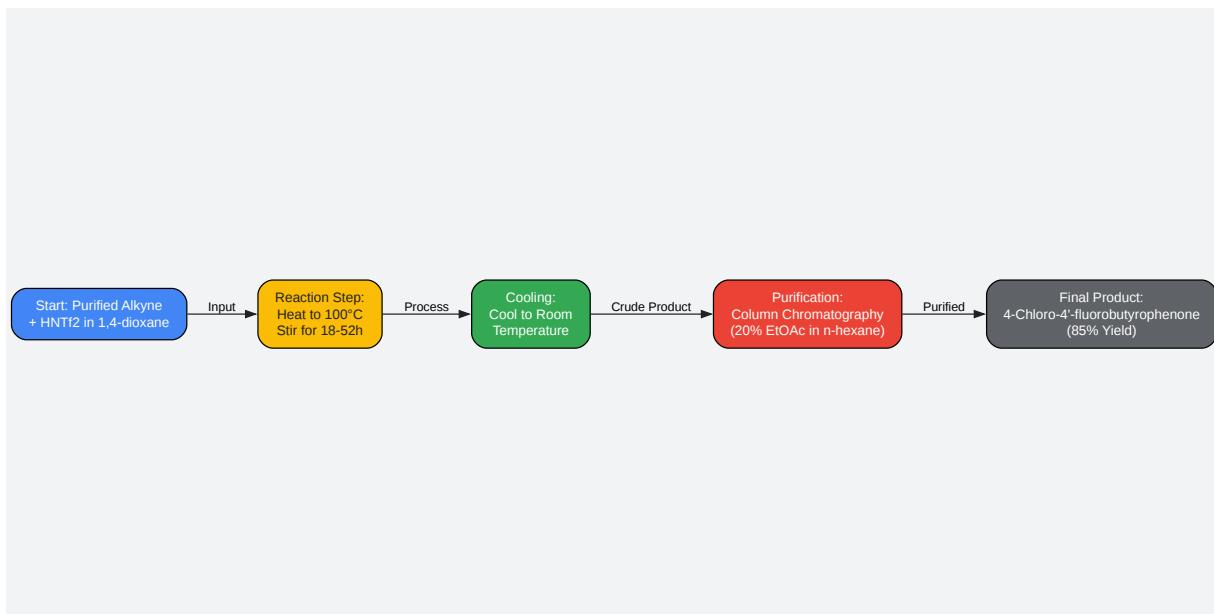
Stability: The product is stable under normal handling and storage conditions.[5][7]

Incompatible Materials: It should be kept away from strong oxidizing agents and strong bases.

[7] Hazardous Decomposition: Thermal decomposition can generate toxic gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[5][7] Handling Precautions: Use in a well-ventilated area.[5] Avoid breathing fumes, mist, or vapors.[5] Personal protective equipment, including gloves and eye protection, should be worn.[5][7]

## Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of 4-Chloro-4'-fluorobutyrophenone.

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Caption: Synthesis and purification workflow for 4-Chloro-4'-fluorobutyrophenone.

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- To cite this document: BenchChem. [4-Chloro-4-fluoro-butyrophenone chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3265847#4-chloro-4-fluoro-butyrophenone-chemical-properties-and-structure\]](https://www.benchchem.com/product/b3265847#4-chloro-4-fluoro-butyrophenone-chemical-properties-and-structure)

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